molecular formula C10H14N2O6 B3276409 L-5-Methyluridine CAS No. 642082-80-2

L-5-Methyluridine

Cat. No.: B3276409
CAS No.: 642082-80-2
M. Wt: 258.23 g/mol
InChI Key: DWRXFEITVBNRMK-AZRUVXNYSA-N
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Description

L-5-Methyluridine, also known as ribothymidine, is a pyrimidine nucleoside. It is the ribonucleoside counterpart to the deoxyribonucleoside thymidine, which lacks a hydroxyl group at the 2’ position. This compound contains a thymine base joined to a ribose pentose sugar. This compound is a white solid and is one of the most common modifications made to cellular RNA. It almost universally occurs in position 54 of eukaryotic and bacterial tRNA, serving to stabilize the molecule .

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for L-5-Methyluridine is not detailed in the search results, general safety measures for handling similar compounds include ensuring adequate ventilation, avoiding dust formation, and using personal protective equipment as required .

Future Directions

The identification of m5U modification sites helps to understand and delve into the related biological processes and functions . Future work on transcriptome-wide mapping of m5U will further uncover the functional roles of m5U in mRNA of mammals . The precise identification of the m5U sites allows for a better understanding of the biological processes of RNA and contributes to the discovery of new RNA functional and therapeutic targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-5-Methyluridine can be synthesized from D-glucose via 1,2-isopropylidene-α-D-ribofuranose as an intermediate. The critical intermediate 1,2-O-isopropylidene-α-D-ribofuranose is prepared from D-glucose via D-allose. Its L-enantiomer is obtained from L-arabinose and independently from L-xylose .

Industrial Production Methods: The industrial production of this compound involves the use of thermostable enzymes produced by thermophiles such as Bacillus stearothermophilus. The reaction is carried out by a combination of a thermostable purine nucleoside phosphorylase and a thermostable pyrimidine nucleoside phosphorylase .

Chemical Reactions Analysis

Types of Reactions: L-5-Methyluridine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include hydrochloric acid (HCl), sulfuric acid (H2SO4), and acetic chloride (AcCl). The conditions often involve methanol (MeOH) as a solvent .

Major Products Formed: One of the major products formed from these reactions is 2’,3’-didehydro-3’-deoxythymidine (d4T), which is used in the treatment of HIV .

Mechanism of Action

L-5-Methyluridine exerts its effects through the methylation of uridine at the C5 position, catalyzed by pyrimidine methylation transferase. This modification is crucial for the stability and function of tRNA and other RNA molecules. In yeast, the modification is catalyzed by the methyltransferase Trm2, while in humans, the enzymes TRMT2A and TRMT2B are responsible for this modification .

Comparison with Similar Compounds

L-5-Methyluridine is similar to other pyrimidine nucleosides such as 5-methylcytosine and 3-methyluridine. it is unique in its universal occurrence in position 54 of eukaryotic and bacterial tRNA, which is not observed in other similar compounds .

List of Similar Compounds:
  • 5-Methylcytosine
  • 3-Methyluridine

This compound’s unique role in stabilizing tRNA and its widespread occurrence in various forms of noncoding RNA highlight its importance in cellular processes.

Properties

IUPAC Name

1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRXFEITVBNRMK-AZRUVXNYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26879-47-0
Record name Thymine riboside, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026879470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THYMINE RIBOSIDE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39MC5Y8RW8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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